molecular formula C16H13BrO2 B14230789 3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one CAS No. 539857-05-1

3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

Cat. No.: B14230789
CAS No.: 539857-05-1
M. Wt: 317.18 g/mol
InChI Key: WSYHMFMMQSFAGI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a bromophenyl group and a hydroxy-methylphenyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-hydroxy-5-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxy-methylphenyl groups can influence its binding affinity and specificity towards these targets. The propenone linkage may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxy and methyl groups, which may affect its reactivity and biological activity.

    3-(4-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: The bromine atom is positioned differently, potentially altering its chemical and biological properties.

    3-(3-Chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: Substitution of bromine with chlorine, which may result in different reactivity and applications.

Uniqueness

3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

539857-05-1

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13BrO2/c1-11-5-7-15(18)14(9-11)16(19)8-6-12-3-2-4-13(17)10-12/h2-10,18H,1H3

InChI Key

WSYHMFMMQSFAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)Br

Origin of Product

United States

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